(2-Ethylcyclopentyl)methanamine
Overview
Description
“(2-Ethylcyclopentyl)methanamine” is a chemical compound with the molecular formula C8H17N . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with an ethyl group and a methanamine group attached . The InChI code for this compound is 1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 127.23 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Safety and Hazards
Mechanism of Action
Target of Action
(2-Ethylcyclopentyl)methanamine, also known as Methenamine, primarily targets the urinary tract where it acts as an antiseptic and antibacterial agent . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth and eventually leads to cell death .
Biochemical Pathways
Formaldehyde, the active metabolite of methenamine, can cross-link bacterial proteins, disrupting their normal function and leading to cell death .
Pharmacokinetics
It is known that methenamine is readily absorbed from the gastrointestinal tract . The drug is then distributed throughout the body and is hydrolyzed to formaldehyde and ammonia in the urine . The elimination half-life of methenamine is approximately 4 hours .
Result of Action
The primary result of this compound’s action is the prevention and treatment of urinary tract infections . By converting to formaldehyde in the urinary tract, it exerts a bactericidal effect, killing bacteria and preventing their growth . This helps to clear the infection and prevent its recurrence .
Action Environment
The action of this compound is influenced by the pH of the urinary tract. The drug is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, factors that affect urinary pH, such as diet and certain medications, can influence the efficacy of methenamine . Furthermore, the stability of the compound may be affected by storage conditions .
Properties
IUPAC Name |
(2-ethylcyclopentyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNUZOWOQTHAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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